molecular formula C7H12O B2619143 4-Cyclopropylbutan-2-one CAS No. 2046-23-3

4-Cyclopropylbutan-2-one

Cat. No. B2619143
CAS RN: 2046-23-3
M. Wt: 112.172
InChI Key: LPRBSWPDOZIDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropylbutan-2-one, also known as 4-CPB, is a cyclic organic compound that belongs to the class of cyclopropyl ketones. It is a colorless liquid with a boiling point of 77 °C and a melting point of -76 °C. It is most commonly used as a building block in organic synthesis and has found applications in a variety of fields such as pharmaceuticals, agrochemicals, and materials science. In addition, 4-CPB has been studied extensively due to its potential as a therapeutic agent in the treatment of various diseases.

Scientific Research Applications

Microbubble Size Isolation

Microbubbles, used in ultrasound imaging, targeted drug delivery, and metabolic gas transport, require precise size control. A study involving lipid-coated, perfluorobutane-filled microbubbles demonstrated the successful use of differential centrifugation for size selection and reducing polydispersity, leading to more stable microbubble suspensions. This technique could be applicable to 4-Cyclopropylbutan-2-one in similar contexts (Feshitan et al., 2009).

Ionic Transfer Reactions

Research in ionic transfer reactions involving cyclohexa-1,4-diene-based surrogates, which may include this compound derivatives, has shown potential in metal-free ionic transfer reactions. These findings are relevant in the context of developing surrogates for difficult-to-handle compounds, expanding the scope of chemical synthesis and applications in medicinal chemistry (Walker & Oestreich, 2019).

Synthesis of 4-Oxobutanoates

Research on the ring cleavage of methyl 2-trimethylsiloxycyclopropanecarboxylates, closely related to this compound, led to the synthesis of sensitive methyl 4-oxobutanoates. This process demonstrated the potential for efficient synthesis of important intermediates in organic chemistry and pharmaceutical research (Kunz, Janowitz & Reißig, 1990).

One-Pot Synthesis in Organic Chemistry

A study showcased the effective one-pot synthesis of 2,3-dialkyl-1,4-dicyclopropyl-butane-1,4-diones, which are structurally related to this compound. This synthesis approach offers insights into the practicality and efficiency of producing complex organic compounds, which is significant in the development of new pharmaceuticals and materials (Khafizova et al., 2016).

Prolyl Endopeptidase Inhibitors

The development of prolyl endopeptidase inhibitors, featuring compounds with a 4-phenylbutanoyl side chain, similar to this compound, demonstrated potent in vitro inhibitory effects. This research is vital in understanding enzyme inhibition mechanisms and developing novel therapeutic agents (Portevin et al., 1996).

D/H Exchange in Organic Compounds

The study of D/H exchange in various organic compounds, including those related to this compound, provides valuable insights into reaction mechanisms and stereospecific interactions in organic synthesis. Understanding these processes is crucial for developing new synthetic methodologies and pharmaceuticals (Kingsbury, 1998).

Immune System Effects in Pharmacology

Research on the cyclopentane derivative RWJ-270201, structurally related to this compound, examined its effects on the immune system in influenza virus-infected mice. This study contributes to the understanding of how certain compounds interact with the immune system, which is crucial for drug development and immunotherapy (Sidwell et al., 2001).

properties

IUPAC Name

4-cyclopropylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6(8)2-3-7-4-5-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRBSWPDOZIDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878991
Record name 4-CYCLOPROPYL 2-BUTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2046-23-3
Record name 4-CYCLOPROPYL 2-BUTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.